molecular formula C8H6N4O6 B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2

4-Hydroxynitrofurantoin

Cat. No. B029681
CAS RN: 76644-41-2
M. Wt: 254.16 g/mol
InChI Key: FVAPZVJUBYDZAT-MBXJOHMKSA-N
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Description

4-Hydroxynitrofurantoin is a derivative of Nitrofurantoin, an antibiotic that fights bacteria in the body . It is used to treat urinary tract infections . The molecule contains a total of 25 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 nitro group (aromatic), 1 imide (-thio), 1 hydrazone, 1 aromatic hydroxyl, and 1 Furane .


Molecular Structure Analysis

The this compound molecule contains a total of 25 bonds. There are 19 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 urea (-thio) derivative(s), 1 nitro group(s) (aromatic), 1 imide(s) (-thio), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .

Scientific Research Applications

  • Pharmaceutical Formulation and Cancer Therapy:

    • It's used in the formulation of nitrofurantoin floating matrix tablets, which prolong gastric residence time, increase drug bioavailability, and reduce gastric irritating side effects after oral administration (S. Tous, F. A. Mohammed, M. Sayed, 2006).
    • The silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) decreases the proliferation of human malignant cancer cells by inducing apoptosis and altering cell cycle progression (B. Thati, A. Noble, B. Creaven, et al., 2009).
  • Environmental and Analytical Chemistry:

  • Medical Diagnostics and Toxicology:

  • Herbicides and Disease Treatment:

    • Hydroxamic acids, like 4-hydroxynitrofurantoin, defend cereals against pests and diseases, detoxify herbicides, and show allelopathic effects (H. Niemeyer, 1988).
    • HPPD inhibitors, which could involve this compound derivatives, are used as herbicides and in treating tyrosine metabolism-related diseases like type I tyrosinemia and alkaptonuria (A. Santucci, G. Bernardini, D. Braconi, et al., 2017).

Mechanism of Action

Nitrofurantoin is reduced by bacterial flavoproteins to reactive intermediates that inactivate or alter bacterial ribosomal proteins leading to inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . Nitrofurantoin is bactericidal in urine at therapeutic doses .

Safety and Hazards

Nitrofurantoin, the parent compound of 4-Hydroxynitrofurantoin, has been associated with risks of pulmonary and hepatic adverse drug reactions . Patients are advised to be vigilant for new or worsening respiratory symptoms while taking Nitrofurantoin .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . This suggests a potential future direction for 4-Hydroxynitrofurantoin, given its structural similarity to Nitrofurantoin.

properties

CAS RN

76644-41-2

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2-

InChI Key

FVAPZVJUBYDZAT-MBXJOHMKSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O

SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Other CAS RN

76644-41-2

synonyms

1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxynitrofurantoin
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4-Hydroxynitrofurantoin
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4-Hydroxynitrofurantoin
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4-Hydroxynitrofurantoin

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